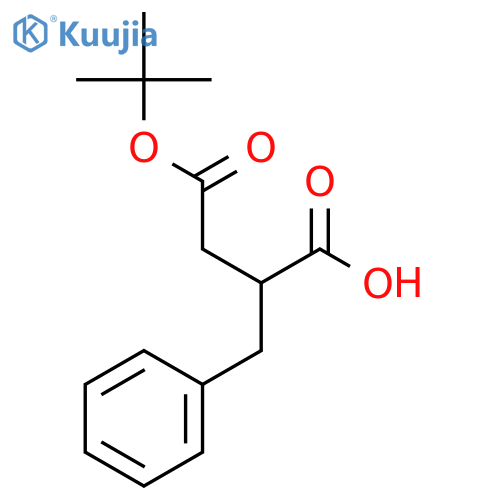

Cas no 122225-33-6 ((2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid)

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

- (2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

- (R)-2-benzyl-4-tert-butoxy-4-oxobutanoic acid

- Butanedioic acid, 2-(phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (2R)-

- (2R)-3-phenyl-2-t-butoxycarbonylmethyl-propanoic acid

- (2R)-3-tert-Butyloxycarbonyl-2-phenylmethylpropionic Acid

- (R)2-(phenylmethyl)butanedioic acid,4-(1,1-dimethylethyl)ester

- (R)-2-Benzyl-4-(te

- (R)-4-(tert-butoxy)-4-oxo-2-benzylbutanoic acid

- (S)-4-(tert-butoxy)-4-oxo-2-(1-phenylmethyl)butanoic acid

- KB-209892

- SureCN1704171

- tert-Butyl hydrogen (2-phenyl methyl)succinate

- (R)-2-Benzylbutanedioic acid 4-tert-butyl ester

- (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid

- AK120487

- TWMRLCPQQCHIBH-GFCCVEGCSA-N

- 4230AA

- AB0004883

- AX8245903

- ST24035361

- (R)-3-Benzylsuccinic acid 1-tert-butyl ester

- 225B336

- (2R)-2-benz

- (2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid

- AKOS016011321

- DTXSID90544387

- 122225-33-6

- SCHEMBL1704171

- DS-6203

- MFCD12755810

- CS-W007163

- (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoicacid

- XEA22533

-

- MDL: MFCD12755810

- インチ: 1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1

- InChIKey: TWMRLCPQQCHIBH-GFCCVEGCSA-N

- ほほえんだ: O(C(C([H])([H])[C@]([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 264.13600

- どういたいしつりょう: 264.13615911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.118

- ゆうかいてん: No data available

- ふってん: 400.4±38.0 °C at 760 mmHg

- フラッシュポイント: 143.8±20.3 °C

- 屈折率: 1.516

- PSA: 63.60000

- LogP: 2.66170

- じょうきあつ: 0.0±1.0 mmHg at 25°C

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95378-1G |

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid |

122225-33-6 | 95% | 1g |

¥ 2,184.00 | 2023-04-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R43960-100mg |

(R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid |

122225-33-6 | 100mg |

¥616.0 | 2021-09-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R847346-100mg |

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid |

122225-33-6 | 97% | 100mg |

¥549.90 | 2022-09-28 | |

| TRC | B285120-10mg |

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid |

122225-33-6 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B285120-100mg |

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid |

122225-33-6 | 100mg |

$ 185.00 | 2022-06-07 | ||

| Ambeed | A325491-1g |

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid |

122225-33-6 | 97% | 1g |

$415.0 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ316-250mg |

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid |

122225-33-6 | 97% | 250mg |

1339CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ316-200mg |

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid |

122225-33-6 | 97% | 200mg |

887.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ316-50mg |

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid |

122225-33-6 | 97% | 50mg |

353.0CNY | 2021-08-04 | |

| Ambeed | A325491-5g |

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid |

122225-33-6 | 97% | 5g |

$1366.0 | 2024-04-25 |

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid 関連文献

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

(2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acidに関する追加情報

(2R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid: A Comprehensive Overview

(2R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, identified by the CAS number 122225-33-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. Recent studies have highlighted its role in various biochemical pathways, making it a focal point for researchers exploring novel therapeutic agents.

The chemical structure of (2R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid comprises a chiral center at the second carbon atom, which is substituted with a benzyl group. The fourth carbon atom bears both a tert-butoxy group and a ketone functional group, while the carboxylic acid group is positioned at the terminal end of the carbon chain. This arrangement confers the molecule with a combination of hydrophobic and hydrophilic properties, enhancing its versatility in different chemical environments.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of (2R)-benzyl-substituted compounds. For instance, asymmetric catalysis techniques have been employed to achieve high enantiomeric excess in the preparation of this compound. Such approaches not only improve yield but also facilitate the exploration of stereochemical effects on biological activity.

In terms of pharmacological applications, (2R)-benzyl derivatives have shown promise in modulating enzyme activity and receptor binding. A study published in 2023 demonstrated that this compound exhibits selective inhibition against certain kinases, suggesting its potential as a lead compound for anti-cancer drug development. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for targeted drug delivery systems.

The physical properties of CAS No. 122225-33-6 are also noteworthy. With a molecular weight of approximately 308 g/mol and a melting point around 150°C, this compound demonstrates stability under moderate thermal conditions. Its solubility profile, particularly in organic solvents such as dichloromethane and ethyl acetate, facilitates its use in various extraction and purification processes within the pharmaceutical industry.

Recent research has also explored the environmental impact of (R)-configured benzyl compounds. Studies indicate that these compounds undergo biodegradation under aerobic conditions, reducing their persistence in aquatic ecosystems. This information is crucial for assessing their safety profile and ensuring sustainable practices in chemical manufacturing.

In conclusion, (2R)-benzyl-substituted butanoic acids, represented by CAS No. 122225-33-6, continue to be a subject of intense research due to their unique chemical properties and potential therapeutic applications. As advancements in synthetic techniques and biological screening methods unfold, this compound is poised to play an increasingly significant role in the development of innovative pharmaceutical agents.

122225-33-6 ((2R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid) 関連製品

- 10031-71-7(Propanoic acid,2-methyl-, 1,1-dimethyl-3-phenylpropyl ester)

- 2983-36-0(Benzenepropanoic acid, a-ethyl-, ethyl ester)

- 2418671-36-8(N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide)

- 866845-81-0(1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

- 2171849-35-5(1-(bromomethyl)-4',4'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)

- 362049-53-4(Butanoic-2,2,3,3,4,4-d6acid, 4-hydroxy-, monosodium salt (9CI))

- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)

- 3290-01-5(2,3-Dichlorobenzyl Chloride)

- 1378531-80-6(DBCO-PEG5-NHS ester)